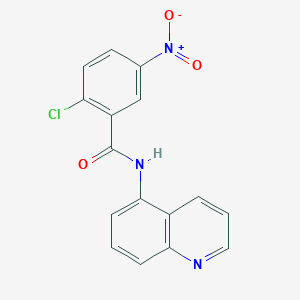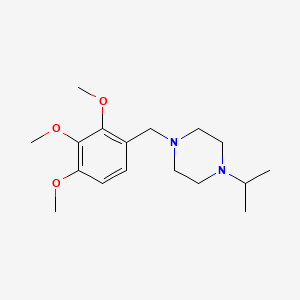![molecular formula C13H13N3O2S B5887362 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5887362.png)
2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide, also known as HPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPTA is a pyrimidinylthioacetamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties.
作用機序
The exact mechanism of action of 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide is not fully understood, but several studies have suggested that it may act through multiple pathways. For example, a study by Zhang et al. (2017) suggested that 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide may inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and antioxidant properties, 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide has also been shown to have neuroprotective effects. A study by Hu et al. (2016) showed that 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide can protect against neuronal damage in a rat model of cerebral ischemia-reperfusion injury.
実験室実験の利点と制限
One of the advantages of using 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds. However, one limitation of using 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide. One area of interest is in the development of 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide-based drugs for the treatment of cancer and other diseases. Another area of interest is in the elucidation of the exact mechanism of action of 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide, which could lead to the development of more targeted therapies. Additionally, further research is needed to determine the optimal dosages and administration methods for 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide in different experimental settings.
合成法
The synthesis of 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-mercaptopyrimidine in the presence of a base, followed by the reaction of the resulting intermediate with N,N-dimethylacetamide. The final product is obtained by purification through recrystallization. The synthesis of 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide has been reported in several research studies, including a study by Hu et al. (2016) and a study by Zhang et al. (2017).
科学的研究の応用
2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising applications of 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide is in the field of cancer research. Studies have shown that 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide exhibits anti-tumor properties and can inhibit the growth and proliferation of cancer cells. For example, a study by Liu et al. (2019) showed that 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide can inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its anti-tumor properties, 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide has also been studied for its anti-inflammatory and antioxidant properties. A study by Li et al. (2019) showed that 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide can reduce inflammation and oxidative stress in a rat model of sepsis.
特性
IUPAC Name |
N-(4-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-9-2-4-10(5-3-9)15-12(18)8-19-13-14-7-6-11(17)16-13/h2-7H,8H2,1H3,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUVSWZXORITTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5887282.png)
![4-chloro-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5887288.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5887290.png)



![N-{[(3-cyanophenyl)amino]carbonothioyl}acetamide](/img/structure/B5887310.png)


![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5887356.png)

![N-{5-[(diethylamino)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5887377.png)
